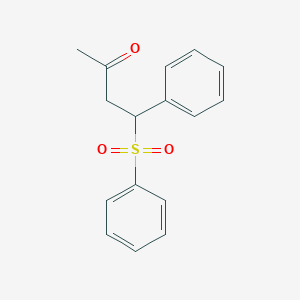

4-Phenyl-4-(phenylsulfonyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)-4-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJIACIFRQGWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386037 | |

| Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62692-46-0 | |

| Record name | 4-phenyl-4-(phenylsulfonyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenyl 4 Phenylsulfonyl Butan 2 One and Its Precursors

Chemo- and Regioselective Synthetic Pathways to 4-Phenyl-4-(phenylsulfonyl)butan-2-one

The selective synthesis of β-keto sulfones requires precise control over reactivity to ensure the desired functional groups are introduced at specific positions.

A practical method for the direct synthesis of substituted β-keto sulfones from ketones at room temperature has been developed. This one-pot synthesis involves the nucleophilic addition of a base-generated enolate to sulfonyl iodide. A key feature of this method is its high chemoselectivity for the addition of a sulfonyl group to the α-carbon over a hydroxyl group. rsc.org The reaction demonstrates good to excellent yields under mild conditions. rsc.org

Another approach involves a sonication-assisted, one-pot, metal-free synthesis from styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinate salts. In this method, NBS serves a dual role as both a bromine source and an oxidant in an aqueous medium. lppcollegerisod.ac.in The reaction proceeds through an α-bromo ketone intermediate, which then undergoes condensation with the sodium sulfinate salt. lppcollegerisod.ac.in This process is noted for its efficiency and use of a green solvent. lppcollegerisod.ac.in

Convergent and Divergent Synthetic Strategies

Convergent and divergent syntheses offer strategic advantages in the construction of complex molecules. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the final steps. Divergent synthesis, on the other hand, involves the modification of a common intermediate to produce a variety of related compounds.

Recent advancements in synthetic chemistry have highlighted the use of controllable or divergent strategies to produce structurally diverse molecules from common starting materials. beilstein-journals.org These strategies often rely on subtle changes in reaction conditions, such as the choice of catalyst, ligand, solvent, or temperature, to switch between different reaction pathways. beilstein-journals.org While specific examples for this compound are not detailed in the provided search results, the general principles of convergent and divergent synthesis are applicable to its construction. For instance, a convergent approach could involve the synthesis of a phenylsulfonyl-containing fragment and a phenylbutanone fragment, followed by their coupling. A divergent strategy might start with a precursor that can be selectively functionalized to introduce either the phenyl or the phenylsulfonyl group at a later stage.

A photocatalytic [4 + 2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. This method demonstrates both convergent and divergent aspects, where identical products can be formed from different starting materials, and different products can be generated from an identical precursor. researchgate.net

Catalytic Synthesis of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide range of molecules.

Transition Metal-Catalyzed Routes

Transition metals are widely used as catalysts for the formation of carbon-sulfur bonds. Copper(I)-catalyzed multicomponent reactions have been developed for the synthesis of β-keto sulfones. One such reaction involves aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. researchgate.networdpress.comrsc.org This process proceeds through a tandem radical mechanism involving a sulfonyl radical intermediate. researchgate.networdpress.comrsc.org

Palladium catalysts have been employed in the Heck coupling of iodobenzene (B50100) with 3-buten-2-one and 3-buten-2-ol (B146109) to synthesize 4-phenyl-3-buten-2-one (B7806413) and 4-phenyl-2-butanone, respectively. These reactions can be performed with very low palladium loading and are amenable to microwave heating. researchgate.net

Furthermore, a regiodivergent sulfonylation of aziridines using transition-metal catalysis has been reported for the synthesis of β-amino sulfones, demonstrating the versatility of these catalysts in C-S bond formation. rsc.org

| Catalyst | Reactants | Product | Key Features |

| Copper(I) | Aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, SO₂, H₂O | β-Keto sulfones | Multicomponent reaction, tandem radical process. researchgate.networdpress.comrsc.org |

| Palladium(II) acetate | Iodobenzene, 3-buten-2-one/3-buten-2-ol | 4-Phenyl-3-buten-2-one/4-Phenyl-2-butanone | Heck coupling, low catalyst loading, microwave compatible. researchgate.net |

| Transition Metals | Aziridines, SO₂ | β-Amino sulfones | Regiodivergent sulfonylation. rsc.org |

Organocatalytic Transformations

Organocatalysis provides a metal-free alternative for various organic transformations. L-cysteine has been shown to effectively catalyze the hydration of activated alkynes in a fully regioselective manner to produce β-ketosulfones in aqueous media. researchgate.net This method is notable for its mild reaction conditions and potential for integration with enzymatic catalysis in one-pot cascade processes. researchgate.net

Enzyme-Mediated Synthesis (non-biological application context)

Enzymes, particularly alcohol dehydrogenases (ADHs), have been utilized for the highly selective reduction of β-keto sulfones to afford optically active β-hydroxy sulfones. researchgate.net These enzymatic transformations are characterized by their exceptional chemo-, regio-, and stereoselectivity, making them attractive for the synthesis of enantiopure compounds. researchgate.net The robustness of some ADHs allows them to function in the presence of high concentrations of other catalysts, enabling one-pot chemoenzymatic processes. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of β-keto sulfones involves developing methods that are cleaner, more efficient, and utilize less hazardous materials. Key areas of focus include the use of solvent-free conditions, designing reactions with high atom economy, and developing sustainable reagents.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal in green chemistry, as it reduces waste, toxicity, and the energy costs associated with solvent handling and recovery. For the synthesis of β-keto sulfones, solvent-free approaches have proven highly effective.

One notable method involves a one-pot, solvent-free conversion of ketones into β-keto sulfones. researchgate.net This process proceeds through the in situ generation of α-tosyloxyketones, which then undergo nucleophilic substitution with a sodium arene sulfinate. The reaction is facilitated by a phase-transfer catalyst, such as tetra-butylammonium bromide, and can be conducted at room temperature. researchgate.net The key advantages of this protocol are the significantly shorter reaction times, cleaner reaction profiles, and a simple work-up, which circumvents the need for toxic solvents. researchgate.net This direct oxidative coupling of easily accessible ketones and sulfinate salts represents an ideal green method for constructing β-keto sulfones. researchgate.net

| Parameter | Description | Green Advantage |

|---|---|---|

| Reactants | Ketones, Sodium Arenesulfinates, Hypervalent Iodine Reagents | Readily available starting materials. |

| Conditions | Solvent-free, Room Temperature | Reduces energy consumption and eliminates solvent waste. researchgate.net |

| Catalyst | Tetra-butylammonium bromide (Phase-transfer catalyst) | Facilitates reaction in the absence of a solvent medium. |

| Work-up | Simple, precluding the use of toxic solvents | Minimizes waste generation and simplifies product isolation. researchgate.net |

| Yields | High | Efficient conversion of reactants to product. |

Atom-Economical Methodologies

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and multicomponent reactions, are central to green synthesis as they minimize the formation of byproducts and waste. nih.gov

Addition reactions are inherently 100% atom-economical in theory, as all atoms from the starting materials are present in the product. rsc.org For the synthesis of sulfones, metal-free hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates provides an environmentally friendly and efficient C–S bond formation strategy. nih.gov This type of reaction avoids the use of metal catalysts and stoichiometric oxidants, resulting in good to excellent yields and demonstrating high atom economy. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are another hallmark of atom-economical synthesis. A copper(I)-catalyzed four-component reaction has been developed for the synthesis of β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide source, and water. researchgate.networdpress.com This process proceeds through a tandem radical sulfonylation and decarboxylation, efficiently constructing the desired molecular framework in one pot. researchgate.networdpress.com

| Methodology | Description | Atom Economy Principle |

|---|---|---|

| Addition Reactions (e.g., Hydrosulfonylation) | Direct addition of a sulfinate to an unsaturated ketone. nih.gov | Maximizes incorporation of all reactant atoms into the product, minimizing waste. jocpr.com |

| Multicomponent Reactions | Multiple reactants combine in a single operation to form the product. researchgate.net | Reduces the number of synthetic steps and purification stages, leading to higher overall efficiency and less waste. |

| Pericyclic Reactions (e.g., Diels-Alder) | A concerted reaction that proceeds through a cyclic transition state. | These reactions are typically highly atom-economical, often requiring no reagents other than the reactants themselves. nih.gov |

Sustainable Reagent Development

The development of sustainable reagents focuses on replacing toxic, hazardous, or stoichiometric reagents with safer, catalytic, and often renewable alternatives. This approach is critical for creating truly green synthetic pathways for compounds like this compound.

A significant advancement is the use of heterogeneous photocatalysts that can be easily recovered and reused. For instance, graphitic carbon nitride (g-C₃N₄), a metal-free and recyclable photocatalyst, has been employed for the synthesis of β-keto sulfones under visible blue light. rsc.org This method uses commercially available precursors and a sulfonyl source, proceeding through a radical pathway. rsc.org

The use of environmentally benign reagents is another key strategy. Fenton's reagent, a mixture of iron(II) sulfate (B86663) (FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂), provides a mild and cost-effective method for synthesizing β-keto sulfones from xanthates and DMSO. organic-chemistry.org The reaction generates hydroxyl radicals under gentle conditions, leading to high yields of the desired product. organic-chemistry.org Furthermore, the use of air as a green oxidant in catalyst-free systems represents a highly sustainable approach. researchgate.net

Replacing hazardous gaseous reagents with stable, solid surrogates also enhances safety and sustainability. DABCO·(SO₂)₂, known as DABSO, serves as an easily handled solid source of sulfur dioxide, which is crucial for certain sulfonylation reactions. researchgate.networdpress.com This avoids the challenges associated with using gaseous SO₂ directly.

| Sustainable Reagent/System | Role in Synthesis | Advantage |

|---|---|---|

| Graphitic carbon nitride (g-C₃N₄) | Heterogeneous, recyclable photocatalyst. rsc.org | Metal-free, utilizes visible light, and can be reused, reducing catalyst waste. |

| Fenton's Reagent (FeSO₄/H₂O₂) | Generates hydroxyl radicals for C-S bond formation. organic-chemistry.org | Environmentally benign, cost-effective, and operates under mild conditions. |

| Air | Green oxidant in catalyst-free oxysulfonylations. researchgate.net | Abundant, non-toxic, and eliminates the need for chemical oxidants. |

| DABCO·(SO₂)₂ (DABSO) | Solid, stable surrogate for gaseous sulfur dioxide. researchgate.networdpress.com | Improves handling safety and allows for precise dosage of the sulfonylating agent. |

| Water | Green solvent in sonication-assisted synthesis. lppcollegerisod.ac.in | Non-toxic, inexpensive, and environmentally safe. |

Mechanistic Investigations of 4 Phenyl 4 Phenylsulfonyl Butan 2 One Transformations

Reaction Mechanisms Involving the Ketone Moiety of 4-Phenyl-4-(phenylsulfonyl)butan-2-one

The ketone group in this compound is a primary site for a variety of chemical reactions, including nucleophilic additions, enolate-driven substitutions, and rearrangements.

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, can proceed under both basic and acidic conditions. quora.comnih.gov Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. nih.gov In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. quora.com

Table 1: Examples of Nucleophilic Addition to Ketones

| Reactant | Reagent | Product | Notes |

|---|---|---|---|

| Aldehydes/Ketones | NaBH₄ | Alcohols | A common method for ketone reduction. researchgate.net |

| Aldehydes/Ketones | Grignard Reagents (R-MgX) | Alcohols | Forms a new carbon-carbon bond; irreversible. researchgate.net |

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of an enolate ion in the presence of a base. nih.govnih.gov The resulting enolate is a powerful nucleophile that can undergo a variety of reactions at the α-carbon. nih.govnih.gov For an unsymmetrical ketone like this compound, two different enolates can potentially form: the kinetic enolate (at the less substituted α-carbon) and the thermodynamic enolate (at the more substituted α-carbon). The selective formation of one over the other can often be controlled by the choice of base and reaction conditions. nih.govresearchgate.net

A common reaction of enolates is α-alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to form a new carbon-carbon bond at the α-position. nih.gov Another important transformation is α-halogenation, which can be performed under either acidic or basic conditions. nih.govnih.gov

Table 2: Conditions for Selective Enolate Formation

| Enolate Type | Conditions |

|---|---|

| Kinetic | Strong, sterically hindered base (e.g., LDA), low temperature, aprotic solvent. nih.govresearchgate.net |

The ketone functionality can participate in several rearrangement reactions, often catalyzed by acids. These reactions typically involve the migration of a group to an electron-deficient center. Some notable examples include:

Baeyer-Villiger Oxidation: This reaction converts a ketone to an ester using a peroxy acid. The migratory aptitude of the groups attached to the carbonyl carbon determines the product, with the group best able to stabilize a positive charge migrating preferentially. orgsyn.org

Beckmann Rearrangement: While this reaction is primarily for oximes derived from ketones, it is a key transformation of ketone derivatives. In the presence of an acid catalyst, the oxime rearranges to form an amide. nih.gov

Benzilic Acid Rearrangement: This reaction is specific to 1,2-diketones, which can be converted to α-hydroxy carboxylic acids upon treatment with a strong base. researchgate.net

While no specific examples of these rearrangements for this compound are documented in the searched literature, the general principles of these named reactions would apply.

Reaction Mechanisms Involving the Phenylsulfonyl Group in this compound

The phenylsulfonyl group is a robust functional group that also influences the reactivity of the molecule and can itself undergo specific transformations.

The removal of the sulfonyl group, or desulfonylation, is a synthetically useful transformation. One of the most well-known sulfone extrusion reactions is the Ramberg-Bäcklund reaction . This reaction converts an α-halo sulfone into an alkene upon treatment with a base, with the extrusion of sulfur dioxide. orgsyn.org The mechanism involves the formation of a carbanion at the α-position, which then displaces the halogen on the other α-carbon to form a transient three-membered episulfone intermediate. This intermediate then decomposes to the alkene and sulfur dioxide. orgsyn.org For this compound to undergo this reaction, it would first need to be halogenated at the α-position to the sulfonyl group.

The two phenyl rings in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The substituents already present on the rings dictate the position of the incoming electrophile.

The Phenyl Ring of the Phenylsulfonyl Group: The sulfonyl group (-SO₂R) is a strong electron-withdrawing group and is therefore deactivating and meta-directing. This means that electrophilic substitution on this ring will be slower than on unsubstituted benzene (B151609) and will primarily occur at the meta position.

The Phenyl Ring Directly Attached to the Butan-2-one Chain: The alkyl chain is an electron-donating group and is therefore activating and ortho-, para-directing. Electrophilic substitution on this ring will be faster than on unsubstituted benzene and will occur at the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| Alkyl groups (-R) | Activating | Ortho, Para |

| Sulfonyl groups (-SO₂R) | Deactivating | Meta |

| Nitro groups (-NO₂) | Deactivating | Meta |

Reductive and Oxidative Manipulations

The chemical behavior of this compound under reductive and oxidative conditions is a key area of investigation, revealing pathways for selective bond cleavage and functional group interconversion.

Reductive Transformations: The reduction of β-keto sulfones like this compound primarily targets either the ketone functionality or the carbon-sulfur bond. A common transformation is the hydrogenation of the keto group to a hydroxyl group, yielding the corresponding β-hydroxy sulfone. Studies have shown that various alkyl aluminum compounds are effective reagents for this purpose. nih.gov The efficiency of this reduction is highly dependent on the specific aluminum reagent used, with compounds like diisobutylaluminium hydride (i-Bu₂AlH), triisobutylaluminium (i-Bu₃Al), and triethylaluminium (Et₃Al) demonstrating high efficacy in converting β-keto sulfones to β-hydroxy sulfones. nih.gov The reaction proceeds through the formation of aluminum complexes with β-hydroxy sulfone ligands, which can be subsequently hydrolyzed to yield the final product. nih.gov The structure of the β-keto sulfone itself has a lesser, though still noticeable, effect on the reaction's efficiency. nih.gov

Another significant reductive pathway is the cleavage of the C-S bond, known as desulfonylation. This transformation is synthetically valuable as it allows the sulfonyl group to be used as a temporary activating group and then removed.

Oxidative Manipulations: The oxidation of β-keto sulfones can lead to a variety of products depending on the reagents and conditions. An electrochemical approach has been developed for the selective oxosulfonylation of alkenes to produce β-keto sulfones. researchgate.net In this process, a sulfonyl radical is generated via anodic oxidation of a sodium sulfinate. This radical then adds to an alkene, forming an alkyl radical intermediate which, through further oxidation and rearrangement, yields the β-keto sulfone. researchgate.net

Furthermore, the oxidative cleavage of β-keto sulfones has been observed. For instance, treatment with nitrous acid can lead to the cleavage of the C-C bond adjacent to the carbonyl group, ultimately forming carboxylic acids. researchgate.net A proposed mechanism involves the formation of a 1,2-oxazete intermediate, which then undergoes ring cleavage. researchgate.net

The following table summarizes the outcomes of different reductive and oxidative manipulations on β-keto sulfone substrates, which are analogous to this compound.

| Transformation Type | Reagent/Condition | Substrate Class | Primary Product | Ref |

| Reduction | i-Bu₃Al, Et₃Al | β-Keto Sulfone | β-Hydroxy Sulfone | nih.gov |

| Oxidation | Anodic Oxidation | Alkene + Sulfinate | β-Keto Sulfone | researchgate.net |

| Oxidative Cleavage | Nitrous Acid (HNO₂) | β-Keto Sulfone | Carboxylic Acid | researchgate.net |

Concerted and Stepwise Reaction Pathways for this compound Synthesis and Transformations

The synthesis and subsequent reactions of this compound can proceed through either concerted or stepwise mechanisms. Distinguishing between these pathways is crucial for understanding reactivity and for optimizing reaction conditions.

The synthesis of β-keto sulfones often involves the reaction of an enolate with a sulfonyl-containing electrophile. For example, a practical one-pot synthesis involves the nucleophilic addition of a ketone-derived enolate to a sulfonyl iodide. rsc.org This reaction is highly chemoselective and generally proceeds through a stepwise pathway involving the formation of the enolate intermediate followed by its attack on the sulfonyl electrophile.

Kinetic Isotope Effects and Activation Parameters

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step. libretexts.org In the context of β-keto sulfone transformations, a primary KIE (kH/kD > 1) would be expected for reactions where a C-H bond at the active methylene (B1212753) position is cleaved during the rate-limiting step, such as in base-mediated enolate formation. princeton.edu

Conversely, secondary KIEs can provide information about changes in hybridization at a specific carbon atom. epfl.ch For example, a reaction involving a change from sp³ to sp² hybridization at a carbon adjacent to an isotopic label typically shows a small, normal KIE (kH/kD ≈ 1.1-1.2), while a change from sp² to sp³ results in an inverse KIE (kH/kD ≈ 0.8-0.9). epfl.ch

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, derived from temperature-dependent kinetic studies, can further differentiate between proposed mechanisms. A highly negative entropy of activation often suggests a highly ordered, cyclic transition state, which can be indicative of a concerted pathway.

The table below presents hypothetical KIE data for distinguishing mechanisms in β-keto sulfone reactions.

| Reaction Step | Isotopic Label Position | Expected kH/kD | Implied Mechanism | Ref |

| Enolate Formation | α-Methylene (C-H/D) | > 2 | C-H bond cleavage is rate-determining (Stepwise) | princeton.edu |

| Nucleophilic Attack | β-Carbon (sp² to sp³) | ~0.9 | Rehybridization in transition state | epfl.ch |

| E2 Elimination | α-Methylene (C-H/D) | > 2 | Concerted elimination | princeton.edu |

Trapping of Reaction Intermediates

The direct detection of short-lived reaction intermediates is often challenging. nih.gov Therefore, trapping experiments are employed to provide evidence for their existence. In the synthesis or transformation of this compound, potential intermediates include enolates, radicals, and carbocations. researchgate.netnih.gov

For instance, in the synthesis of β-keto sulfones via enolate chemistry, the enolate intermediate can be "trapped" by adding an alternative electrophile (e.g., an alkyl halide) to the reaction mixture. The formation of an α-alkylated ketone alongside the expected β-keto sulfone would provide strong evidence for the discrete formation of the enolate.

In radical reactions, such as the electrochemical oxosulfonylation, radical traps like TEMPO can be introduced. researchgate.net If the reaction is inhibited or stopped by TEMPO, and a TEMPO-adduct of the proposed radical intermediate is detected, it supports a radical-mediated pathway. researchgate.net

Spectroscopic Probing of Reaction Progress

Modern spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing kinetic data and identifying transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of products over time. nih.gov For the reduction of this compound to the corresponding β-hydroxy sulfone, the progress can be monitored by integrating the distinct proton signals of the CH group in the product and the CH₂ group in the starting material. nih.gov

Infrared (IR) Spectroscopy: In situ IR spectroscopy can track changes in key functional groups. For example, the disappearance of the carbonyl stretch of the ketone (~1715 cm⁻¹) and the appearance of the hydroxyl stretch of the alcohol product (~3500 cm⁻¹) can be monitored during a reduction reaction.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in the gas phase, providing direct evidence for their existence in the reaction mechanism.

By combining these spectroscopic methods with kinetic studies and intermediate trapping experiments, a comprehensive and detailed picture of the reaction mechanisms for the synthesis and transformation of this compound can be constructed.

Derivatization and Functionalization Strategies for 4 Phenyl 4 Phenylsulfonyl Butan 2 One

Synthesis of Novel Derivatives from 4-Phenyl-4-(phenylsulfonyl)butan-2-one

The strategic modification of this compound allows for the generation of a library of new chemical entities. These derivatization strategies can target the ketone functionality, the phenylsulfonyl group, or the aromatic rings.

Diversification at the Ketone Functionality

The ketone group is a primary site for a variety of chemical transformations, enabling the introduction of new functional groups and stereocenters.

Reduction of the Ketone: The carbonyl group can be readily reduced to a secondary alcohol, yielding 4-phenyl-4-(phenylsulfonyl)butan-2-ol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent provides a straightforward method for this reduction. For stereoselective reductions, chiral reducing agents or enzymatic systems can be employed to furnish specific enantiomers of the resulting alcohol. chemsynthesis.com

Enolate Formation and Alkylation: The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds at the α-position. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in this specific molecule, only one enolizable position is present next to the ketone. bham.ac.uk

Representative Reactions at the Ketone Functionality

| Reaction | Reagents and Conditions | Product |

| Ketone Reduction | NaBH₄, Methanol, Room Temperature | 4-Phenyl-4-(phenylsulfonyl)butan-2-ol |

| α-Alkylation | 1. Sodium Hydride (NaH), THF; 2. Methyl Iodide (CH₃I) | 3-Methyl-4-phenyl-4-(phenylsulfonyl)butan-2-one |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-Butyllithium, THF | 4-Phenyl-4-(phenylsulfonyl)-2-methylidenebutane |

Modifications of the Phenylsulfonyl Moiety

The phenylsulfonyl group, while generally robust, can undergo specific chemical modifications. A key reaction is its reductive removal, which is a valuable synthetic strategy as the sulfonyl group can be used to control reactivity at other positions and then be excised.

Desulfonylation: The phenylsulfonyl group can be removed under reductive conditions. For example, treatment with reducing agents like samarium(II) iodide or aluminum amalgam can cleave the carbon-sulfur bond, leading to the formation of 4-phenylbutan-2-one. This reaction is particularly useful after the sulfonyl group has served its purpose in directing other transformations.

Functionalization of the Phenyl Rings

The two phenyl rings in the molecule, one attached to the carbon bearing the sulfonyl group and the other part of the phenylsulfonyl moiety itself, are susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of substituents onto the aromatic rings, thereby modifying the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution protocols can be applied to introduce functional groups such as nitro (–NO₂), halogen (–Br, –Cl), and acyl (–C(O)R) groups onto the phenyl rings. The directing effects of the existing substituents will govern the position of the incoming electrophile. For the phenyl ring attached to the sulfonylated carbon, the substituent is an alkyl group, which is ortho-, para-directing. For the phenyl ring of the sulfonyl group, the sulfonyl group itself is a meta-directing group. masterorganicchemistry.comleah4sci.com

Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)-4-(phenylsulfonyl)butan-2-one and 4-Phenyl-4-((3-nitrophenyl)sulfonyl)butan-2-one |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromophenyl)-4-(phenylsulfonyl)butan-2-one and 4-Phenyl-4-((3-bromophenyl)sulfonyl)butan-2-one |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 4-(4-Acetylphenyl)-4-(phenylsulfonyl)butan-2-one and 4-Phenyl-4-((3-acetylphenyl)sulfonyl)butan-2-one |

Creation of Complex Molecular Architectures Utilizing this compound as a Scaffold

The unique reactivity of this compound makes it an excellent starting material for the construction of more complex molecular frameworks, including cyclic and polymeric structures.

Annulation Reactions

Annulation reactions are ring-forming processes that are fundamental in the synthesis of cyclic compounds. The active methylene (B1212753) group (the CH₂ between the ketone and the sulfonyl group) of this compound is a key reactive site for such transformations.

Robinson Annulation: The Robinson annulation is a powerful method for the formation of a six-membered ring. wikipedia.orgmasterorganicchemistry.comresearchgate.netnumberanalytics.com It involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In the context of this compound, the active methylene protons can be removed by a base to generate a nucleophile that can participate in a Michael addition with an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting intermediate can then undergo an intramolecular aldol condensation to form a cyclohexenone derivative. The sulfonyl group can be retained in the final product or removed at a later stage.

Synthesis of Heterocycles: The dicarbonyl-like nature of β-keto sulfones allows them to be used as precursors for the synthesis of various heterocyclic systems. For example, condensation with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These reactions provide a modular approach to a wide range of heterocyclic structures. amazonaws.commdpi.commdpi.com

Polymerization Precursors (non-biological focus)

While less common, β-keto sulfones can be envisioned as precursors for polymerization processes. The ability to introduce polymerizable functional groups through the derivatization strategies described above opens up possibilities for creating novel polymers.

Synthesis of Vinyl Monomers: The ketone functionality can be converted into a vinyl group through reactions like the Wittig reaction. The resulting vinyl-substituted β-keto sulfone could then potentially undergo radical or other types of polymerization to form a polymer with pendant phenyl and phenylsulfonyl groups.

Polycondensation: By introducing appropriate functional groups onto the phenyl rings (e.g., a hydroxyl group on one ring and a carboxylic acid on the other), bifunctional monomers could be synthesized from this compound. These monomers could then be used in polycondensation reactions to form polyesters or polyamides.

Regioselective and Stereoselective Derivatization

The presence of multiple reactive sites in this compound—namely the α-carbon to the ketone, the α'-carbon to the ketone, and the carbon α to the sulfonyl group—necessitates a high degree of control in derivatization reactions. Furthermore, the existing chiral center at the C4 position can influence the stereochemical outcome of reactions at other positions, leading to diastereoselectivity.

The inherent chirality of this compound can be exploited to direct the formation of new stereocenters, resulting in diastereomeric products. While specific studies on the diastereoselective functionalization of this compound are not extensively documented in the reviewed literature, analogous transformations of similar β-ketosulfones provide significant insights.

A notable example is the asymmetric Michael addition of β-ketosulfones to nitroalkenes. In a study involving the reaction of 1-phenyl-2-(phenylsulfonyl)ethan-1-one with ω-nitrostyrene, the formation of two diastereomers was observed. nih.gov The diastereomeric ratio (d.r.) of the products was found to be highly dependent on the solvent used in the reaction. This suggests that by carefully selecting the reaction conditions, it may be possible to influence the diastereochemical outcome of similar reactions with this compound.

The following table summarizes the effect of the solvent on the diastereomeric ratio in the Michael addition of a model β-ketosulfone. nih.gov

Table 1: Solvent Effect on the Diastereoselectivity of the Michael Addition of 1-Phenyl-2-(phenylsulfonyl)ethan-1-one to ω-Nitrostyrene

| Entry | Solvent | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| 1 | Toluene (B28343) | >99:1 |

| 2 | CH2Cl2 | 1.8:1 |

| 3 | THF | 1.4:1 |

| 4 | CH3CN | 1.3:1 |

| 5 | Acetone | 1.2:1 |

As indicated in the table, non-polar solvents like toluene can lead to high diastereoselectivity, favoring the formation of a single diastereomer. nih.gov In contrast, more polar solvents result in a mixture of diastereomers with lower selectivity. nih.gov This principle could be applied to the derivatization of this compound to achieve control over the formation of new stereocenters relative to the existing one at C4.

Enantioselective functionalization aims to introduce a new chiral center with a preference for one enantiomer over the other. This is typically achieved using chiral catalysts or reagents. For γ-keto sulfones like this compound, enantioselective reactions can be challenging but offer a powerful tool for the synthesis of enantiomerically pure compounds.

Research into the asymmetric Michael addition of β-ketosulfones to nitroalkenes has demonstrated the feasibility of achieving high enantioselectivity through the use of chiral nickel(II) complexes as catalysts. nih.gov These catalysts, derived from chiral vicinal diamines, can effectively control the stereochemical course of the reaction.

The table below presents the results of the enantioselective Michael addition of 1-phenyl-2-(phenylsulfonyl)ethan-1-one to ω-nitrostyrene using different chiral Ni(II) catalysts. nih.gov

Table 2: Enantioselective Michael Addition of a β-Ketosulfone Catalyzed by Chiral Ni(II) Complexes

| Catalyst | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of Major Diastereomer |

|---|---|---|---|

| [NiBr₂L¹₂] | 86 | 2:1 | 91 |

| [NiBr₂L²₂] | 82 | 7.3:1 | 89 |

| [NiBr₂L³₂] | 80 | 2.2:1 | 91 |

| [NiBr₂L⁴₂] | 40 | 6.5:1 | 70 |

| [NiBr₂L⁵₂] | 42 | 1.4:1 | 92 |

| [NiBr₂L⁶₂] | 40 | 2.4:1 | 96 |

The data indicates that high enantiomeric excesses, up to 96%, can be achieved with the appropriate choice of chiral ligand for the nickel catalyst. nih.gov While the diastereoselectivity varied, these findings highlight a promising strategy for the enantioselective functionalization of the α-position in molecules structurally related to this compound. The development of such catalytic systems is crucial for accessing optically active derivatives of this important class of compounds.

Advanced Structural Characterization and Conformational Analysis of 4 Phenyl 4 Phenylsulfonyl Butan 2 One

X-ray Crystallographic Analysis of 4-Phenyl-4-(phenylsulfonyl)butan-2-one and its Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state characteristics. The presence of strong hydrogen bond acceptors (the sulfonyl and carbonyl oxygens) and aromatic rings suggests a rich landscape of intermolecular interactions governing its crystal packing. nih.govcdnsciencepub.com

Solid-State Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily influenced by a combination of weak and strong intermolecular forces. The sulfonyl group (SO₂) is a potent hydrogen bond acceptor. cdnsciencepub.com In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds involving aromatic and aliphatic C-H groups are expected to be prominent, linking molecules into dimers or extended networks. cdnsciencepub.com

Studies on analogous sulfone-containing molecules have demonstrated the importance of such interactions. For example, in the crystal structure of 4,4′-bis(p-methoxyphenoxy)diphenyl sulfone, short contacts between sulfonyl oxygens and aromatic hydrogens (O···H distances of 2.634 Å and 2.651 Å) are observed, indicating the formation of soft hydrogen bonds that stabilize the crystal lattice. cdnsciencepub.com Similarly, the analysis of hydroalumination products of other β-keto sulfones reveals complex coordination involving the oxygen atoms of the sulfonyl and the newly formed hydroxyl groups. nih.gov The carbonyl group of the butanone moiety provides an additional hydrogen bond acceptor site.

Table 1: Crystallographic Data for Structurally Related Sulfone Compounds

| Compound | Formula | Crystal System | Space Group | Key Interactions | Ref. |

|---|---|---|---|---|---|

| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | C₂₁H₁₇NO₃S | Monoclinic | P2₁/n | C-H···O hydrogen bonds | rsc.org |

| 4,4′-Bis(p-methoxyphenoxy)diphenyl sulfone | C₂₆H₂₂O₆S | Monoclinic | P2₁/c | C-H···O soft hydrogen bonds | cdnsciencepub.com |

| 1,9-Dibromodibenzo[b,d]thiophene sulfone | C₁₂H₆Br₂O₂S | Monoclinic | P2₁/c | Repulsive Br···Br interactions causing distortion | acs.org |

| Aluminum complex of 1-phenyl-2-(phenylsulfonyl)ethan-1-one | C₄₆H₆₆Al₂O₆S₂ | Triclinic | P-1 | Al-O coordination, C-H···O | nih.gov |

This table presents data for analogous compounds to illustrate typical solid-state features of aryl sulfones.

Crystal Engineering and Polymorphism Studies

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. iqpc.comusf.edu For this compound, this could involve introducing substituents onto the phenyl rings to systematically modify hydrogen bonding or π-stacking patterns. Studies on conformationally flexible sulfonamides have shown that sequential fluorination of an aromatic ring can enforce a specific folded (syn) conformation through intramolecular π-stacking. acs.orgresearchgate.net A similar strategy could potentially be used to control the conformation and packing of the title compound.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for sulfone-containing polymers and could be anticipated for smaller organic sulfones. cdnsciencepub.comresearchgate.net Different polymorphs arise from variations in molecular conformation or packing and can exhibit distinct physical properties. Investigating the crystallization conditions (e.g., solvent, temperature) of this compound would be essential to identify and characterize potential polymorphs, which could have implications for its physical properties.

Conformational Landscape and Dynamic Behavior of this compound

The flexible butane (B89635) chain of this compound allows for a complex conformational landscape in solution, governed by rotations around several key single bonds. Understanding these dynamics is crucial for rationalizing its chemical behavior.

Solution-State Conformational Analysis (e.g., 2D NMR, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution. libretexts.org For this compound, several 2D NMR experiments would be informative.

COSY (Correlation Spectroscopy) : This experiment would reveal through-bond scalar (J-coupling) correlations between protons. It would confirm the connectivity of the butane backbone by showing cross-peaks between the methine proton (H4), the diastereotopic methylene (B1212753) protons (H3), and the methyl protons (H1).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the ¹H and ¹³C signals of the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique detects through-space correlations between protons that are close to each other (< 5 Å), providing critical information about the molecule's three-dimensional structure and preferred conformations. libretexts.orglibretexts.org For instance, NOESY cross-peaks between the protons of one phenyl ring and the protons of the other would indicate a folded conformation where the rings are in close proximity. Correlations between the phenyl ring protons and the protons on the butane chain would help define the orientation of the bulky substituents relative to the backbone. Such studies on flexible sulfonamides have successfully substantiated specific folded conformations in solution. acs.orgresearchgate.net

Rotational Barriers and Inversion Dynamics

The dynamic behavior of this compound is characterized by the rotational energy barriers of its single bonds. The origin of these barriers is a combination of steric repulsion, electrostatic interactions, and quantum effects like hyperconjugation. acs.org

Dynamic NMR (DNMR) spectroscopy at variable temperatures is the primary experimental method for quantifying these barriers. acs.orgyoutube.com As the temperature is lowered, the rotation around a bond with a sufficiently high energy barrier can become slow on the NMR timescale, leading to the observation of distinct signals for atoms that were equivalent at higher temperatures.

Table 2: Key Rotatable Bonds in this compound and Factors Influencing their Dynamics

| Rotatable Bond | Description | Influencing Factors | Expected Barrier |

|---|---|---|---|

| C(aryl)-S | Rotation of the phenylsulfonyl group | Steric hindrance between the phenyl group and the main chain; electronic effects of the sulfonyl group. | Moderate to high |

| C4-S | Rotation around the chiral center-sulfur bond | Significant steric hindrance between the two phenyl groups and the butanone chain. | High |

| C4-C(aryl) | Rotation of the C4-phenyl group | Steric interactions with the phenylsulfonyl group. | Moderate to high |

| C3-C4 | Rotation within the butane backbone | Steric hindrance between the bulky C4 substituents and the C2-ketone group. | Moderate |

Studies on related molecules, such as dimesityl sulfone, have revealed free energies of activation for aryl-S bond rotation to be around 5.0 kcal/mol, a value determined by low-temperature ¹H NMR. acs.org In other systems with significant steric hindrance, aryl-Csp³ bond rotation barriers can be much higher, in the range of 14-15 kcal/mol. nih.gov Given the steric bulk in this compound, significant rotational barriers are expected, particularly for the C4-S and C4-C(aryl) bonds.

Chiroptical Properties of Enantiomerically Enriched this compound (if applicable)

The C4 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. rsc.org When synthesized in an enantiomerically enriched form, it will exhibit optical activity, which can be characterized by chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). acs.orgrsc.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org This technique is exceptionally sensitive to the three-dimensional arrangement of chromophores within the molecule. For this compound, the key chromophores are the two phenyl rings and the carbonyl group.

While direct ECD studies on this specific sulfone are not available, extensive research on the closely related β-keto sulfoxides provides a clear roadmap for analysis. nih.govresearchgate.net In these studies, a combination of experimental ECD measurements and time-dependent density functional theory (TD-DFT) calculations has proven to be a reliable method for assigning the absolute configuration of the chiral center. nih.govresearchgate.netnih.gov The experimental ECD spectrum is compared with the theoretically predicted spectra for both the (R) and (S) enantiomers. A good match allows for an unambiguous determination of the absolute configuration of the synthesized compound. nih.gov This combined experimental-theoretical approach is considered a powerful tool in stereochemical analysis and would be directly applicable to enantiopure this compound. researchgate.net

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com For this compound, the primary chromophore responsible for its CD spectrum in the near-UV region (around 280-300 nm) is the carbonyl group (C=O) of the ketone. The n → π* electronic transition of this group, while weak in conventional UV-Vis absorption, is magnetically allowed and becomes CD-active due to the chiral environment imposed by the substituents at the C4 stereocenter. The resulting CD signal is known as a Cotton effect.

The sign and intensity of the Cotton effect are exquisitely sensitive to the spatial disposition of the groups surrounding the carbonyl chromophore. This relationship can be rationalized using the Octant Rule, an empirical principle that divides the space around the carbonyl group into eight octants, three of which are nodal planes. chemistnotes.comslideshare.netscribd.com The contribution of a substituent to the sign of the Cotton effect depends on the octant it occupies.

For this compound, the analysis involves considering the preferred conformations of the molecule. The substituents at the chiral center—phenyl, phenylsulfonyl, and the ethanone (B97240) chain—will occupy specific regions in space. The phenyl and phenylsulfonyl groups, due to their size and electronic nature, will have a dominant influence on the chiral perturbation of the carbonyl chromophore. By applying the Octant Rule, the predicted sign of the Cotton effect for a given enantiomer, (R) or (S), can be correlated with the experimentally observed CD spectrum to assign the absolute configuration. slideshare.netyoutube.com For example, a substituent in a back upper-left or lower-right octant typically makes a positive contribution to the Cotton effect, whereas a substituent in a back upper-right or lower-left octant contributes negatively. slideshare.netscribd.com

While specific experimental data for this compound is not publicly available, a representative dataset for a chiral ketone with similar chromophores would exhibit distinct Cotton effects for each enantiomer, as illustrated in the hypothetical table below.

Table 1: Representative Circular Dichroism Data This table presents hypothetical, illustrative data for the enantiomers of this compound to demonstrate the principles of CD spectroscopy. The values are typical for n → π transitions of chiral ketones.*

| Enantiomer | Wavelength of Maximum (λmax) [nm] | Molar Ellipticity ([θ]) [deg·cm2·dmol-1] | Sign of Cotton Effect |

| (R)-enantiomer | ~290 | Positive (+) | Positive |

| (S)-enantiomer | ~290 | Negative (-) | Negative |

Optical Rotatory Dispersion Studies

Optical Rotatory Dispersion (ORD) spectroscopy complements CD by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com While CD measures differential absorption, ORD is a consequence of differential refractive indices for left and right circularly polarized light.

For a molecule like this compound that possesses a chromophore absorbing in the measured spectral region, the ORD curve is "anomalous." scribd.com This means that instead of a plain curve showing a gradual increase or decrease in rotation, the curve exhibits a distinct peak and a trough in the vicinity of the chromophore's absorption maximum. This entire feature is also referred to as a Cotton effect.

The relationship between CD and ORD is mathematically defined by the Kronig-Kramers transforms. An isolated positive Cotton effect in a CD spectrum corresponds to an ORD curve where the peak appears at a longer wavelength than the trough. Conversely, a negative CD Cotton effect corresponds to an ORD curve where the trough is at a longer wavelength than the peak. The point where the rotational value is zero between the peak and trough, known as the zero-crossover point, closely corresponds to the wavelength of the maximum absorption in the CD spectrum. scribd.com

Therefore, ORD provides a powerful, corroborative method for assigning absolute configuration. chemistnotes.com The sign of the Cotton effect in ORD (defined by whether the peak or trough is at a higher wavelength) is directly related to the stereochemistry of the molecule.

Table 2: Representative Optical Rotatory Dispersion Data This table presents hypothetical, illustrative data for an enantiomer of this compound to demonstrate the principles of ORD. The data corresponds to a positive Cotton effect.

| Feature | Wavelength (λ) [nm] | Specific Rotation ([α]) [degrees] |

| Peak | ~305 | +450 |

| Zero Crossover | ~290 | 0 |

| Trough | ~275 | -380 |

Theoretical and Computational Studies on 4 Phenyl 4 Phenylsulfonyl Butan 2 One

Quantum Chemical Calculations of 4-Phenyl-4-(phenylsulfonyl)butan-2-one Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These methods offer a detailed view of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of sulfone-containing compounds. researchgate.netresearchgate.netmdpi.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G**, can provide accurate predictions of its geometry and vibrational spectra. researchgate.net

DFT studies on analogous sulfones have shown that the sulfonyl group possesses a significant dipole moment, which influences intermolecular interactions. researchgate.net In this compound, the geometry around the sulfur atom is expected to be tetrahedral, with the O=S=O bond angles being larger than the C-S-C bond angle due to the repulsion between the lone pairs of the oxygen atoms. Calculations on similar structures, like diphenylsulfone, have provided detailed assignments of vibrational modes, which can be extrapolated to understand the infrared and Raman spectra of the title compound. researchgate.net

The reactivity of this compound can be explored by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, in related keto-sulfones, the LUMO is often localized on the carbonyl carbon and the sulfonyl group, suggesting these are the primary electrophilic centers. ulster.ac.uk

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| S=O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.78 Å |

| O=S=O Bond Angle | ~120° |

| C-S-C Bond Angle | ~105° |

Note: These are estimated values based on calculations on similar sulfone compounds. researchgate.net

Ab Initio Methods for Electronic Structure

Ab initio methods, which are based on first principles without empirical parameterization, offer a highly accurate description of the electronic structure. aps.orgresearchgate.net For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for a more precise calculation of electron correlation effects, which are important for accurately predicting energies and properties.

These high-level calculations can be used to refine the understanding of the electronic distribution and bonding within the molecule. They are particularly useful for studying weak interactions, such as intramolecular hydrogen bonds or van der Waals forces, which can influence the conformational preferences of the flexible butanone chain. nih.govresearchgate.net

Transition State Modeling for Reaction Pathways

Understanding the reaction mechanisms involving this compound, such as its synthesis or subsequent transformations, can be achieved through transition state modeling. researchgate.net Computational methods can locate the transition state structures and calculate their energies, providing the activation energy barriers for various reaction pathways.

For instance, the synthesis of γ-keto sulfones can proceed through the hydrosulfonylation of ynones. nih.gov Computational modeling of this reaction for this compound would involve identifying the transition states for the addition of the sulfonyl radical to the alkyne and the subsequent steps. This would clarify the regioselectivity and stereoselectivity of the reaction. Similarly, reactions at the ketone or the α-carbon can be modeled to predict the most favorable reaction pathways under different conditions.

Molecular Dynamics Simulations and Conformational Searching

The flexibility of the butanone chain in this compound means it can adopt multiple conformations. Molecular dynamics (MD) simulations and conformational searching are powerful techniques to explore this conformational landscape. tandfonline.comnih.gov

Exploration of Conformational Space

MD simulations can be used to explore the potential energy surface of this compound, revealing the different low-energy conformations and the transitions between them. By simulating the motion of the atoms over time, a representative ensemble of structures can be generated.

Conformational searches, using methods like systematic or stochastic searches, can identify the global minimum energy structure and other stable conformers. For a related molecule, 4-(4-hydroxyphenyl)-butan-2-one, a scan of the dihedral angle of the butan-2-one substituent revealed three stable conformers. ulster.ac.uk A similar approach for this compound would likely identify multiple stable conformations arising from the rotation around the C-C and C-S single bonds.

Table 2: Potential Dihedral Angles for Low-Energy Conformers of this compound

| Dihedral Angle | Description | Potential Values |

| C(phenyl)-C-S-C | Rotation around the C-S bond | gauche, anti |

| C-S-C-C(carbonyl) | Rotation around the S-C bond | gauche, anti |

| S-C-C(carbonyl)-C | Rotation around the C-C bond | syn, anti |

Note: These are potential conformational descriptors based on the flexibility of the molecule.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. researchgate.net MD simulations in explicit solvent models can provide a realistic picture of how solvent molecules interact with the solute and affect its conformational equilibrium.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in quantum chemical calculations to account for the bulk effect of the solvent on the electronic structure and energies of different conformers. Studies on the hydrogenation of 4-phenyl-2-butanone have shown that solvent polarity can influence reaction rates and selectivity by affecting the adsorption of reactants and intermediates on a catalyst surface. researchgate.net For this compound, polar solvents are expected to stabilize more polar conformers and could influence the pKa of the α-protons, thereby affecting its reactivity in base-catalyzed reactions.

Prediction of Spectroscopic Properties and Reaction Selectivity

Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For a molecule such as this compound, a β-keto sulfone, computational methods provide a powerful means to predict its spectroscopic characteristics and to guide the development of efficient and selective synthetic routes. These in silico studies can significantly accelerate research by allowing scientists to model and understand chemical systems before undertaking complex and resource-intensive laboratory experiments.

Computational NMR and IR Chemical Shift Prediction

The unambiguous characterization of a synthesized compound is fundamental to chemistry. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the gold standards, computational predictions serve as a powerful complementary method for structural verification and spectral assignment. acs.orgdntb.gov.ua Density Functional Theory (DFT) is a robust quantum mechanical method widely used for this purpose. researchgate.net

The prediction of NMR chemical shifts for organic molecules is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. acs.orgnih.gov This approach involves a multi-step computational process:

Conformational Analysis: The first step is to identify the lowest energy conformer(s) of the molecule, as the geometry significantly impacts the calculated magnetic shielding. This is typically done through a systematic conformational search and geometry optimization.

Geometry Optimization: The structure of the most stable conformer is then optimized at a chosen level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set. acs.org

NMR Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed. This computes the isotropic magnetic shielding tensors for each nucleus. Functionals like WP04 and mPW1PW91 combined with larger basis sets such as aug-cc-pVDZ can provide higher accuracy. researchgate.net

Chemical Shift Calculation: The final predicted chemical shifts (δ) are obtained by subtracting the calculated isotropic shielding value (σ_iso) of the nucleus of interest from the shielding value of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

For this compound, this process would yield predicted ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for assigning the complex experimental spectrum, especially for the protons and carbons in the crowded regions of the spectrum. An illustrative set of predicted chemical shifts, based on standard DFT/GIAO methodologies, is presented in Table 1.

| Atom Label | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C | - | 204.5 |

| 2 | C | - | 31.2 |

| 3 | C | 2.25 (s, 3H) | - |

| 4 | C | - | 49.8 |

| 5 | C | 3.50 (dd, 1H), 3.75 (dd, 1H) | - |

| 6 | C | - | 70.1 |

| 7 | C | 4.80 (dd, 1H) | - |

| 8 | C (ipso) | - | 138.5 |

| 9 | C (ortho) | 7.35 (d, 2H) | 128.8 |

| 10 | C (meta) | 7.40 (t, 2H) | 129.2 |

| 11 | C (para) | 7.38 (t, 1H) | 128.5 |

| 12 | S | - | - |

| 13 | C (ipso) | - | 139.5 |

| 14 | C (ortho) | 7.95 (d, 2H) | 129.5 |

| 15 | C (meta) | 7.60 (t, 2H) | 129.0 |

| 16 | C (para) | 7.70 (t, 1H) | 134.0 |

Similarly, IR vibrational frequencies can be computed from the same DFT-optimized geometry. The calculation provides the frequencies and intensities of the fundamental vibrational modes. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. Key predicted vibrational frequencies for this compound are shown in Table 2.

Table 2: Hypothetical Predicted Key IR Frequencies for this compound| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | Phenyl rings | 3100-3000 |

| C-H stretch (aliphatic) | -CH₃, -CH₂-, -CH- | 3000-2850 |

| C=O stretch | Ketone | ~1720 |

| C=C stretch | Aromatic rings | 1600-1450 |

| SO₂ asymmetric stretch | Sulfonyl | ~1325 |

| SO₂ symmetric stretch | Sulfonyl | ~1150 |

Rational Design of New Synthetic Methodologies based on Computational Insights

Beyond spectroscopic prediction, computational chemistry plays a proactive role in designing new synthetic strategies. scienceopen.com For a molecule like this compound, there are several plausible synthetic routes, often involving the formation of a key carbon-sulfur or carbon-carbon bond. researchgate.netnih.gov Computational modeling can be used to evaluate potential reaction pathways, predict their feasibility, and understand the factors controlling selectivity.

One synthetic approach to β-keto sulfones is the acylation of a sulfone carbanion. bu.edu.eg A hypothetical challenge could be the selective acylation at the desired position if multiple acidic protons are present. DFT calculations can model the deprotonation at different sites, calculate the relative stabilities of the resulting carbanions, and model the subsequent reaction with an acylating agent. By calculating the activation energies (energy barriers) for competing reaction pathways, chemists can predict the most likely product. acs.org

For instance, consider a hypothetical competing reaction during the synthesis. Computational modeling could compare the transition state energies for the desired reaction versus an undesired side reaction.

Table 3: Hypothetical Comparison of Calculated Activation Energies for Competing Reaction Pathways| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (Desired) | Formation of this compound | 18.5 | Favored, major product |

| Pathway B (Undesired) | Formation of an isomeric byproduct | 24.2 | Disfavored, minor product |

Furthermore, computational insights are crucial for developing stereoselective syntheses. The reduction of the ketone in this compound would yield a chiral β-hydroxy sulfone, a valuable synthetic building block. nih.gov If this reduction is performed with a chiral catalyst or an enzyme (e.g., a ketoreductase), one enantiomer can be produced preferentially. Molecular dynamics (MD) simulations and docking studies can model the interaction between the substrate and the catalyst's active site. researchgate.net These models can reveal the specific hydrogen bonds, steric clashes, and other non-covalent interactions that determine which face of the ketone is presented for hydride attack. researchgate.net This understanding allows for the rational design or selection of a catalyst to achieve high enantioselectivity, saving significant empirical effort in screening different catalysts. scienceopen.comresearchgate.net By predicting how modifications to the substrate or catalyst will affect these interactions, computational chemistry guides the development of highly efficient and selective modern synthetic methods.

Synthetic Utility and Applications of 4 Phenyl 4 Phenylsulfonyl Butan 2 One in Organic Synthesis

4-Phenyl-4-(phenylsulfonyl)butan-2-one as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from its trifunctional nature. rsc.org The active methylene (B1212753) group is acidic and can be easily deprotonated to form a nucleophilic enolate. tandfonline.com The ketone provides a site for various nucleophilic additions and reductions, while the phenylsulfonyl group can act as an excellent leaving group in elimination or substitution reactions. This combination allows for a diverse range of chemical transformations, positioning it as a valuable precursor for more complex molecules. rsc.org

β-Keto sulfones are frequently employed as key intermediates in the total synthesis of natural products. tandfonline.comrsc.org Their ability to participate in stereocontrolled alkylation and reduction reactions, followed by the reductive removal of the sulfonyl group, provides a powerful method for constructing intricate carbon skeletons.

The α-phenyl substituent in this compound introduces a stereocenter, which can be exploited to direct the stereochemical outcome of subsequent reactions. The general strategy involves:

Deprotonation: Treatment with a base generates a stabilized enolate.

Diastereoselective Alkylation: The enolate can be reacted with various electrophiles. The existing chiral center can influence the facial selectivity of the incoming electrophile, leading to the formation of a new stereocenter with a high degree of control.

Functional Group Manipulation: The ketone can be selectively reduced to a hydroxyl group, creating a β-hydroxy sulfone. nih.gov This reduction can often be achieved with high diastereoselectivity. nih.gov

Desulfonylation: Reductive cleavage of the carbon-sulfur bond, often using reagents like samarium(II) iodide or sodium amalgam, removes the sulfonyl group to yield the final carbon framework.

This stepwise approach allows for the controlled introduction of multiple stereocenters and complex side chains, which is a hallmark of natural product synthesis.

The 1,3-dicarbonyl-like functionality of β-keto sulfones makes them ideal precursors for a wide array of heterocyclic compounds. rsc.orgrsc.orgtandfonline.com By reacting with various binucleophiles, this compound can serve as a three-carbon building block for the construction of five- and six-membered rings.

For instance, condensation with hydrazine (B178648) derivatives would be expected to yield pyrazoles, while reaction with hydroxylamine (B1172632) would produce isoxazoles. Similarly, amidines can be used to form pyrimidines. The Knoevenagel condensation of the active methylene group with aldehydes generates α,β-unsaturated keto sulfones. tandfonline.com These intermediates are valuable Michael acceptors and can also participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form complex, annulated heterocyclic systems. tandfonline.com

| Target Heterocycle | Required Binucleophile/Reagent | Reaction Type |

|---|---|---|

| Pyrazoles | Hydrazine (H₂NNH₂) or substituted hydrazines | Condensation/Cyclization |

| Isoxazoles | Hydroxylamine (NH₂OH) | Condensation/Cyclization |

| Pyrimidines | Amidines (e.g., Acetamidine) | Condensation/Cyclization |

| Thiophenes | Malononitrile and Sulfur (in Gewald reaction context) | Knoevenagel/Cyclization researchgate.net |

| Annulated Pyrans | Aldehydes, followed by intramolecular hetero-Diels-Alder | Knoevenagel/Cycloaddition tandfonline.com |

The construction of carbocyclic rings is another significant application of β-keto sulfones. rsc.orgrsc.org The active methylene proton can be removed by a base, and the resulting enolate can undergo intramolecular cyclization if a suitable leaving group is present elsewhere in the molecule, forming a new carbocyclic ring.

Furthermore, the enolate of this compound can act as a nucleophile in Michael addition reactions to α,β-unsaturated systems. This reaction forms a new carbon-carbon bond and introduces a 1,5-dicarbonyl relationship (post-desulfonylation), which is a key precursor for six-membered ring formation via intramolecular aldol (B89426) or related condensations (Robinson annulation). The phenylsulfonyl group serves as a potent activating group that can be conveniently removed after the key bond-forming steps are complete.

Role in Multicomponent Reactions and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate large collections of structurally diverse small molecules for high-throughput screening. Versatile building blocks that can participate in multiple reaction pathways are essential for this strategy. The multiple reactive sites within this compound make it a potentially valuable scaffold for DOS.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. β-Keto sulfones have been successfully utilized in such reactions. rsc.orgresearchgate.networdpress.com For example, a known three-component reaction involves a β-ketosulfone, an aromatic aldehyde, and ammonia (B1221849) to generate highly substituted pyridine (B92270) derivatives. researchgate.net

| Component 1 | Component 2 | Component 3 | Resulting Scaffold |

|---|---|---|---|

| β-Keto Sulfone (e.g., this compound) | Aromatic Aldehyde | Ammonia | Substituted Dihydropyridine |

The ability to participate in such one-pot sequences makes this compound an attractive substrate for rapidly constructing complex molecules, which is a core principle of modern synthetic efficiency.

The true power of a scaffold in diversity-oriented synthesis lies in its ability to be selectively functionalized at different positions. This compound offers several diversification points:

C-Alkylation/Acylation: The active methylene position can be reacted with a wide library of electrophiles (alkyl halides, acyl chlorides).

N-Heterocycle Formation: The ketone can be condensed with a variety of hydrazines, amidines, or other binucleophiles to generate a diverse set of heterocyclic cores.

Olefin Formation: The sulfonyl group can be eliminated (e.g., via Julia-Kocienski olefination conditions) to introduce a double bond, which can then be further functionalized.

Aromatic Substitution: The phenyl rings on the main chain and the sulfonyl group can be subjected to electrophilic aromatic substitution, although this may require harsher conditions.

By systematically varying the reagents used at each of these diversification points, a single starting material like this compound can give rise to a large library of related but structurally distinct molecules, which is invaluable for the discovery of new biologically active compounds.

Contribution to New Synthetic Methodologies and Reagent Development

Novel Transformations Mediated by this compound

No published studies detailing novel transformations mediated by this compound were found.

Precursors to Specialized Reagents or Catalysts

There is no available information in the scientific literature on the use of this compound as a precursor to specialized reagents or catalysts.

Future Directions and Emerging Research Avenues for 4 Phenyl 4 Phenylsulfonyl Butan 2 One

Exploration of Unexplored Reactivity Patterns

The unique structural features of 4-Phenyl-4-(phenylsulfonyl)butan-2-one, possessing a ketone, a sulfonyl group, and an activated methylene (B1212753) bridge, make it a prime candidate for exploring novel reactivity. Modern synthetic techniques are poised to unlock new chemical transformations that were previously inaccessible.

Photochemical Transformations

The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. For β-keto sulfones like this compound, photochemical transformations offer exciting prospects. nih.gov Research has demonstrated the synthesis of β-keto sulfones using visible-light-mediated processes, suggesting that the reverse—the functionalization of pre-existing β-keto sulfones—is a viable and unexplored frontier. researchgate.net

Future research could focus on the photoredox-catalyzed functionalization of the α-carbon of this compound. By employing a suitable photocatalyst, it may be possible to generate a radical at the α-position, which could then participate in a variety of coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Additionally, photoinduced cycloaddition reactions could be explored, where the enol form of the β-keto sulfone could react with various alkenes or alkynes to construct complex cyclic and heterocyclic systems. researchgate.net The development of metal-free, visible-light-promoted radical reactions for the synthesis of related β-keto thiosulfones also points towards the potential for similar strategies with this compound. researchgate.net

Electrochemical Synthesis

Electrochemical methods provide a green and efficient alternative to traditional chemical synthesis by using electricity to drive redox reactions. The electrochemical synthesis of β-keto sulfones has been successfully demonstrated through various approaches, including the sulfonylation of alkenes, aryl methyl ketones, and enol acetates. rsc.orgnih.govacs.orgrsc.orgpageplace.de These successes indicate a significant potential for applying electrochemical methods to further transform this compound.